
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is a chemical compound that belongs to the family of phenothiazine compounds. This compound has gained significant attention in scientific research due to its diverse biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- is not fully understood. However, it is believed to exert its effects by blocking the dopamine receptors in the brain. This results in a decrease in the activity of the dopaminergic pathways, which are responsible for the symptoms of psychosis.
Effets Biochimiques Et Physiologiques
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, it also has some limitations, such as its potential toxicity and the need for careful handling.
Orientations Futures
There are a number of future directions for research on Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)-. One potential area of research is the development of new therapeutic applications for this compound. It may also be useful to study the mechanism of action of this compound in more detail, in order to gain a better understanding of its effects on the brain. Additionally, further studies may be needed to determine the optimal dosage and administration route for this compound.
Méthodes De Synthèse
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- can be synthesized by the reaction of 4-propyl-1-piperazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone. This reaction takes place in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. It has been studied for its potential use in the treatment of schizophrenia, bipolar disorder, and anxiety disorders.
Propriétés
Numéro CAS |
103908-05-0 |
|---|---|
Nom du produit |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Formule moléculaire |
C22H29N3S |
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
10-[2-(4-propylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S/c1-3-12-23-13-15-24(16-14-23)18(2)17-25-19-8-4-6-10-21(19)26-22-11-7-5-9-20(22)25/h4-11,18H,3,12-17H2,1-2H3 |
Clé InChI |
UISWXTHNOGRXPK-UHFFFAOYSA-N |
SMILES |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canonique |
CCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Synonymes |
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)propyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



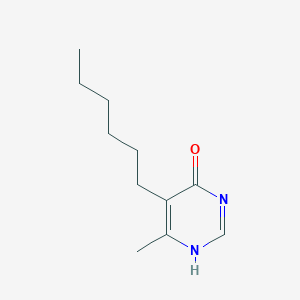
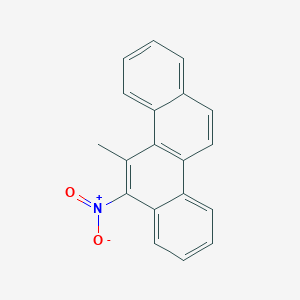
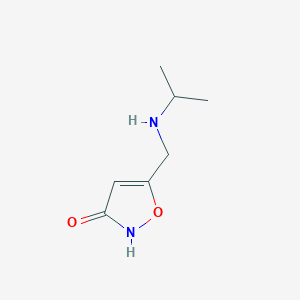
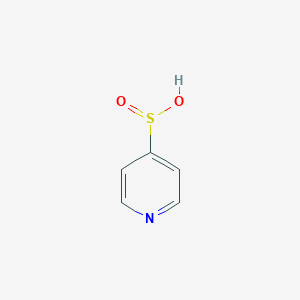
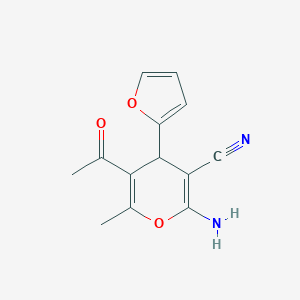
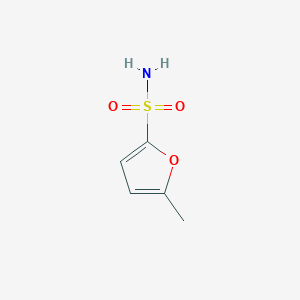
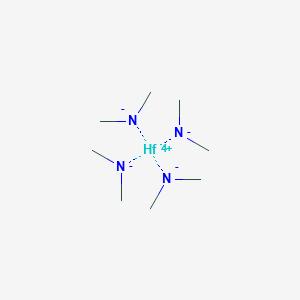
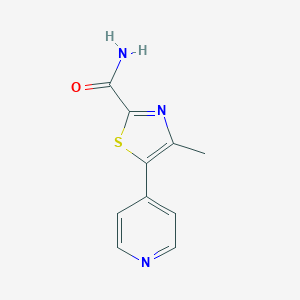
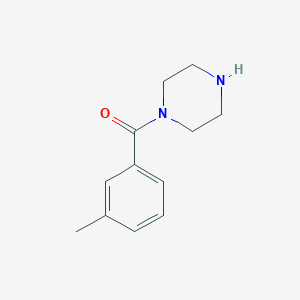
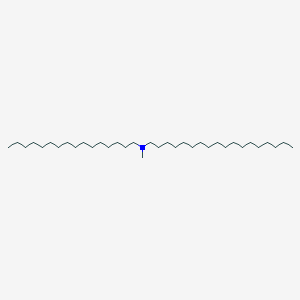
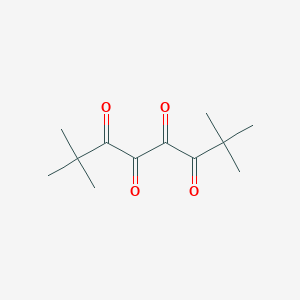
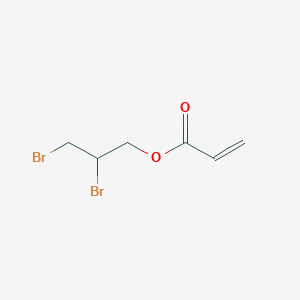
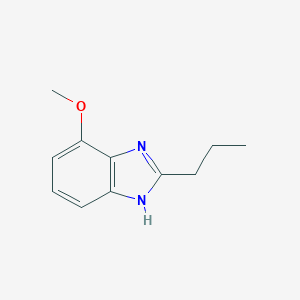
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)